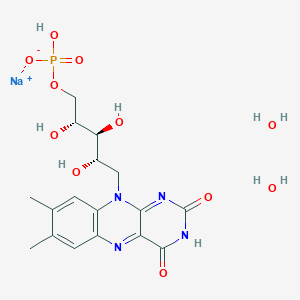

riboflavin 5'-phosphate sodium anhydrous

Descripción general

Descripción

La riboflavina 5'-fosfato de sodio, también conocida como flavín mononucleótido, es un derivado de la riboflavina (vitamina B2). Es un compuesto soluble en agua que juega un papel crucial en varios procesos biológicos. La riboflavina 5'-fosfato de sodio se utiliza principalmente como coenzima en numerosas enzimas oxidativas, incluida la NADH deshidrogenasa, y funciona como un grupo prostético en los fotorreceptores biológicos de luz azul .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La riboflavina 5'-fosfato de sodio se sintetiza mediante la fosforilación de la riboflavina. El proceso implica la adición de un grupo fosfato a la riboflavina utilizando riboflavina quinasa. La reacción típicamente ocurre en una solución acuosa con la presencia de un donador de fosfato, como el trifosfato de adenosina (ATP) .

Métodos de producción industrial

En entornos industriales, la riboflavina 5'-fosfato de sodio se produce disolviendo riboflavina en agua, seguida de la adición de ácido cítrico e hidróxido de sodio para ajustar el pH a alrededor de 6.2. Luego se agrega cloruro de sodio y la mezcla se agita hasta que se disuelve por completo. La solución se filtra, se refluye, se llena y se esteriliza a altas temperaturas para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La riboflavina 5'-fosfato de sodio experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar flavín adenín dinucleótido (FAD).

Reducción: Puede reducirse para formar flavín mononucleótido hidroquinona (FMNH2).

Hidrólisis: El grupo fosfato puede hidrolizarse en condiciones ácidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen oxígeno molecular y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el gas hidrógeno.

Hidrólisis: Las condiciones ácidas, típicamente con ácido clorhídrico, facilitan la hidrólisis del grupo fosfato.

Productos principales

Oxidación: Flavín adenín dinucleótido (FAD).

Reducción: Flavín mononucleótido hidroquinona (FMNH2).

Hidrólisis: Riboflavina y fosfato inorgánico.

Aplicaciones Científicas De Investigación

Biochemical Role

Coenzyme Functionality

Riboflavin 5'-phosphate sodium serves as a coenzyme for several oxidative enzymes, including:

- NADH Dehydrogenase : Involved in the electron transport chain, crucial for ATP production.

- Nitric Oxide Synthase : Plays a role in the synthesis of nitric oxide, a signaling molecule.

- Other Oxidoreductases : Participates in various redox reactions essential for cellular metabolism .

Nutritional Applications

Animal Feed Supplementation

Riboflavin 5'-phosphate sodium is utilized as an additive in animal feed to ensure adequate vitamin B2 intake. Studies have demonstrated its efficacy when administered through drinking water, effectively covering the nutritional requirements of livestock .

- Stability and Efficacy : Research indicates that riboflavin 5'-phosphate sodium maintains stability in various conditions, showing less than 5% loss over six months at controlled temperatures and humidity levels .

Food Additive

Regulatory Status and Safety

Riboflavin 5'-phosphate sodium is authorized as a food additive (E 101(ii)) in the European Union. The European Food Safety Authority (EFSA) has evaluated its safety, concluding that it does not pose significant health risks when used at current authorized levels .

- Absorption and Metabolism : Upon ingestion, riboflavin 5'-phosphate sodium is rapidly dephosphorylated to free riboflavin in the intestinal mucosa and metabolized through normal pathways .

Research Applications

Substrate for Enzyme Studies

In laboratory settings, riboflavin 5'-phosphate sodium is employed as a substrate to study enzyme kinetics and specificity. It facilitates research on FMN phosphohydrolases and molecular sensing mechanisms involving riboswitches .

- Photoinitiator in Polymerization : It is also used as a photoinitiator for polymerization processes in gel electrophoresis applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemistry | Coenzyme for NADH dehydrogenase and other enzymes | Essential for ATP production |

| Animal Nutrition | Feed additive for livestock | Effective when added to drinking water |

| Food Industry | Authorized food additive (E 101(ii)) | Safe at current usage levels |

| Scientific Research | Substrate for enzyme studies | Useful for studying enzyme kinetics |

| Polymer Chemistry | Photoinitiator for polymerization | Facilitates gel electrophoresis |

Case Study 1: Nutritional Efficacy in Poultry

A study conducted on poultry demonstrated that supplementation with riboflavin 5'-phosphate sodium improved growth rates and overall health metrics compared to control groups lacking this nutrient. The findings support its use as an essential dietary supplement in animal husbandry.

Case Study 2: Stability Assessment

Research assessing the stability of riboflavin 5'-phosphate sodium under various storage conditions found that it retains over 90% of its potency after six months at room temperature, indicating its suitability for long-term storage in animal feed formulations.

Mecanismo De Acción

La riboflavina 5'-fosfato de sodio ejerce sus efectos actuando como coenzima para las enzimas flavoproteínas. Participa en reacciones redox al facilitar la transferencia de electrones. El compuesto juega un papel en la activación de la piridoxina y la conversión de triptófano a niacina. También genera oxígeno singlete en el entrecruzamiento de colágeno corneal, lo que ayuda en el tratamiento del queratocono .

Comparación Con Compuestos Similares

La riboflavina 5'-fosfato de sodio es única en comparación con otros compuestos similares debido a su función específica como coenzima en enzimas oxidativas y su uso en terapia fotodinámica. Los compuestos similares incluyen:

Flavín adenín dinucleótido (FAD): Otro derivado de la riboflavina que funciona como coenzima en varias reacciones redox.

Flavín mononucleótido hidroquinona (FMNH2): La forma reducida de la riboflavina 5'-fosfato de sodio

La riboflavina 5'-fosfato de sodio destaca por su mayor solubilidad y estabilidad en comparación con la riboflavina, lo que la hace más adecuada para ciertas aplicaciones .

Actividad Biológica

Riboflavin 5'-phosphate sodium anhydrous, also known as flavin mononucleotide (FMN), is a vital coenzyme in various biological processes. It is the phosphorylated form of riboflavin (vitamin B2) and plays a critical role in energy metabolism, acting as a cofactor for numerous oxidative enzymes. This article explores its biological activity, mechanisms, applications, and relevant research findings.

- Chemical Formula : CHNNaOP

- Molecular Weight : 478.33 g/mol

- CAS Number : 130-40-5

- Solubility : Highly soluble in water (50 g/L at 20°C) .

Biological Functions

- Cofactor Role : FMN serves as a coenzyme for various oxidoreductases, including:

- Metabolism : Riboflavin 5'-phosphate is rapidly dephosphorylated to free riboflavin in the intestinal mucosa and subsequently utilized in standard metabolic pathways. It is crucial for the synthesis of flavin adenine dinucleotide (FAD), another important cofactor .

- Antioxidant Activity : FMN exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

Applications

- Nutritional Supplementation : FMN is included in parenteral nutrition formulations such as Infuvite Adult, which is used to prevent riboflavin deficiency in patients unable to consume food orally due to medical conditions .

- Food Additive : As a food colorant and nutritional enhancer (E 101(ii)), it is used in various food products, providing both color and nutritional benefits without adverse effects observed in long-term studies .

Stability Studies

Stability tests on riboflavin 5'-phosphate sodium showed minimal degradation under controlled conditions:

Case Studies

- Animal Studies : A study evaluated the efficacy of riboflavin 5'-phosphate when administered through drinking water to livestock. Results indicated it effectively met the animals' riboflavin requirements without adverse effects .

- Human Clinical Trials : Limited clinical studies have shown that riboflavin supplementation does not lead to significant adverse effects, supporting its safety profile for use in dietary supplements .

Comparative Analysis of Riboflavin Forms

| Form | Source | Biological Activity | Stability |

|---|---|---|---|

| Riboflavin | Dietary sources | Essential vitamin | Moderate |

| Riboflavin 5'-phosphate | Supplemental sources | Coenzyme for enzymes | High |

| Riboflavin 4'-phosphate | Minor dietary source | Less active | Moderate |

Propiedades

IUPAC Name |

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVGUKOCMOKKJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4NaO11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.